molecular formula C20H27NO B3988085 N-[2-(1-adamantyl)ethyl]-2-phenylacetamide

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide

Cat. No.: B3988085
M. Wt: 297.4 g/mol
InChI Key: QHOQBJVTBYWUPR-UHFFFAOYSA-N
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Description

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide: is a derivative of adamantane, a class of polycyclic hydrocarbons with unique physical and chemical properties. Adamantane derivatives are known for their diverse applications in medicinal chemistry, catalyst development, and nanomaterials. This compound is characterized by its unique structural, biological, and stimulus-responsive properties.

Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c22-19(11-15-4-2-1-3-5-15)21-7-6-20-12-16-8-17(13-20)10-18(9-16)14-20/h1-5,16-18H,6-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHOQBJVTBYWUPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(1-adamantyl)ethyl]-2-phenylacetamide typically involves the adamantylation of phenylacetamide. One common method includes the reaction of 1-adamantyl chloride with phenylacetamide in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the adamantyl group can be replaced by other nucleophiles such as halides or amines.

Scientific Research Applications

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide: has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new catalysts and materials.

    Biology: This compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of nanomaterials and as a precursor for the synthesis of high-performance polymers.

Mechanism of Action

The mechanism of action of N-[2-(1-adamantyl)ethyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides a rigid and bulky structure that can enhance the binding affinity and specificity of the compound to its target. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

N-[2-(1-adamantyl)ethyl]-2-phenylacetamide: can be compared with other adamantane derivatives, such as:

    N-[2-(1-adamantyl)ethyl]-2-thiophenecarboxamide: Similar in structure but contains a thiophene ring instead of a phenyl ring, which may alter its chemical and biological properties.

    N-[2-(1-adamantyl)ethyl]-1-adamantanecarboxamide: Contains an additional adamantyl group, which may enhance its stability and reactivity.

The uniqueness of This compound lies in its specific structural features that provide a balance between rigidity and flexibility, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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